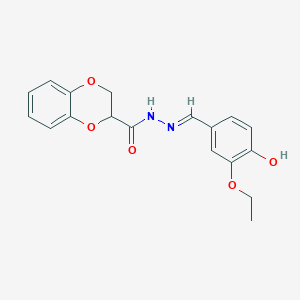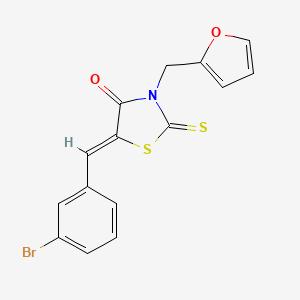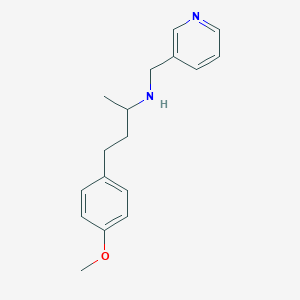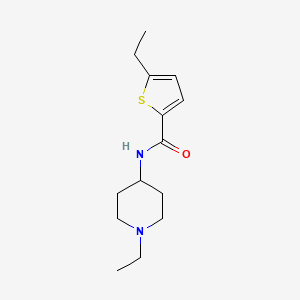![molecular formula C21H18Cl2N2O3 B6088278 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6088278.png)
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide, also known as DFP-PMF, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool for studying the role of certain receptors in the brain.
Mecanismo De Acción
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide acts as a sigma-1 receptor agonist and an NMDA receptor antagonist. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor by 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide can modulate these processes and affect neuronal function. The NMDA receptor is involved in synaptic plasticity and learning and memory. Antagonism of the NMDA receptor by 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide can affect these processes and have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects in animal models. These effects include modulation of calcium signaling, regulation of neurotransmitter release, and alteration of synaptic plasticity. 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide has several advantages for use in lab experiments, including its selectivity for the sigma-1 receptor and NMDA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also limitations to its use, including the need for specialized equipment and expertise for synthesis and handling, and the limited availability of the compound.
Direcciones Futuras
Future research on 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide could focus on several areas, including the development of more efficient synthesis methods, the identification of new targets for the compound, and the investigation of its potential therapeutic applications for neurological and psychiatric disorders. Additionally, studies could be conducted to further elucidate the mechanism of action of 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide and to investigate its long-term effects on neuronal function and behavior.
In conclusion, 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide is a chemical compound that has shown promise as a pharmacological tool for studying the role of certain receptors in the brain. Its selectivity for the sigma-1 receptor and NMDA receptor, as well as its ability to cross the blood-brain barrier, make it a valuable compound for use in lab experiments. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenyl isocyanate with 4-(4-morpholinyl)aniline to form an intermediate product, which is then reacted with furfurylamine to yield the final product. The synthesis method has been optimized to improve the yield and purity of 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide.
Aplicaciones Científicas De Investigación
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide has been used as a pharmacological tool to study the role of certain receptors in the brain, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor. Studies have shown that 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide can selectively bind to these receptors and modulate their activity, which can have implications for the treatment of various neurological and psychiatric disorders.
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3/c22-14-1-6-17(18(23)13-14)19-7-8-20(28-19)21(26)24-15-2-4-16(5-3-15)25-9-11-27-12-10-25/h1-8,13H,9-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRCVECSRQXLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-methyl-1H-pyrrol-2-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B6088213.png)

![6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6088230.png)
![methyl 4-[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B6088234.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6088256.png)
![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6088263.png)
![2-hydroxy-5-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6088264.png)
![2-(4-{[(4-methoxypyridin-2-yl)methyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6088269.png)
![N-(4-chloro-2-methylphenyl)-3-[3-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6088275.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6088282.png)


